molecular formula C13H13N3O4S B6538493 3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795085-89-0

3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No. B6538493
CAS RN: 1795085-89-0
M. Wt: 307.33 g/mol
InChI Key: DVPBXDNMXOCGFM-UHFFFAOYSA-N
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Description

The compound “3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione” is a complex organic molecule that contains several heterocyclic moieties, including an oxazole, an azetidine, and a thiazolidinedione .


Molecular Structure Analysis

The compound contains an oxazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . It also contains an azetidine ring, which is a four-membered ring containing one nitrogen atom . Lastly, it contains a thiazolidinedione, which is a five-membered ring containing two oxygen atoms and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. Oxazoles, for instance, can undergo a variety of reactions, including direct arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of multiple heterocycles could potentially increase its polarity .

properties

IUPAC Name

3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c17-11-6-21-13(19)16(11)8-4-15(5-8)12(18)9-3-10(20-14-9)7-1-2-7/h3,7-8H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPBXDNMXOCGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-Cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

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